4'-Methoxy-2,3,4-trinitro-1,1'-biphenyl
Description
4'-Methoxy-2,3,4-trinitro-1,1'-biphenyl is a nitro-substituted biphenyl derivative characterized by a methoxy group at the 4' position and three nitro groups at the 2, 3, and 4 positions of the biphenyl scaffold. This compound falls under the broader category of polynitroaromatic hydrocarbons, which are known for their high thermal stability, electron-deficient aromatic systems, and applications in materials science and synthetic chemistry.
Properties
CAS No. |
62549-11-5 |
|---|---|
Molecular Formula |
C13H9N3O7 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,3,4-trinitrobenzene |
InChI |
InChI=1S/C13H9N3O7/c1-23-9-4-2-8(3-5-9)10-6-7-11(14(17)18)13(16(21)22)12(10)15(19)20/h2-7H,1H3 |
InChI Key |
CXBWWWOESNESTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-2,3,4-trinitro-1,1’-biphenyl typically involves nitration reactions. The starting material, 4’-Methoxy-1,1’-biphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 4’-Methoxy-2,3,4-trinitro-1,1’-biphenyl.
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy-2,3,4-trinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups activate the aromatic ring towards nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted biphenyl derivatives.
Reduction: Formation of 4’-Methoxy-2,3,4-triamino-1,1’-biphenyl.
Oxidation: Formation of 4’-Carboxy-2,3,4-trinitro-1,1’-biphenyl.
Scientific Research Applications
4’-Methoxy-2,3,4-trinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Methoxy-2,3,4-trinitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in the combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups. Comparisons with similar compounds highlight how substituent positions and types influence physicochemical behavior:
A. 3:3'-Dinitro-4:4'-dimethoxydiphenyl ()
- Structure : Features two nitro groups (3,3') and two methoxy groups (4,4').
- Properties : Melting point (m.p.) 121°C. Nitration of this compound yields 3:3':5'(?)-trinitro-4'-hydroxy-4-methoxydiphenyl (m.p. 219°C).
- Comparison : The absence of a hydroxy group in 4'-Methoxy-2,3,4-trinitro-1,1'-biphenyl suggests higher stability due to reduced hydrogen bonding. The additional nitro group in the latter likely increases electron deficiency, enhancing reactivity in electrophilic substitution or explosive applications .
B. 4-Bromo-4'-methoxy-1,1'-biphenyl ()
- Structure : Bromine at position 4 and methoxy at 4'.
- Properties : Molecular weight 263.13 g/mol, XLogP3 4.2, used in cross-coupling reactions.
- Comparison: Replacing bromine with nitro groups (2,3,4-trinitro) significantly alters reactivity. Nitro groups are stronger electron-withdrawing groups, reducing solubility in nonpolar solvents and increasing thermal stability. The bromo analog is more reactive in Suzuki-Miyaura couplings, whereas the trinitro derivative may favor nitration or reduction reactions .
C. Polychlorinated Biphenyls (PCBs) ()
- Structure : Chlorinated derivatives (e.g., PCB-21: 2,3,4-trichloro-1,1'-biphenyl).
- Properties : High environmental persistence, toxicity, and use as coolants.
- However, nitro groups may confer mutagenic or explosive hazards absent in PCBs .
Physicochemical Properties
The following table summarizes inferred properties based on structural analogs:
| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity/Applications |
|---|---|---|---|---|
| This compound | 2,3,4-NO₂; 4'-OCH₃ | ~320 (estimated) | >200 (estimated) | Explosive precursors, electron-deficient arenes |
| 3:3'-Dinitro-4:4'-dimethoxydiphenyl | 3,3'-NO₂; 4,4'-OCH₃ | 304 (estimated) | 121 | Nitration studies, intermediate synthesis |
| 4-Bromo-4'-methoxy-1,1'-biphenyl | 4-Br; 4'-OCH₃ | 263.13 | Not reported | Cross-coupling reactions, medicinal chemistry |
| PCB-21 | 2,3,4-Cl | 257.54 | Not reported | Environmental pollutants, industrial use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
